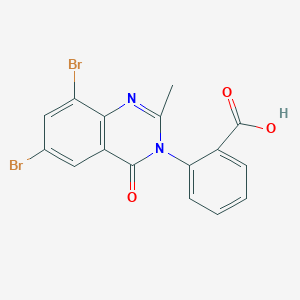

Benzoic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-

Beschreibung

This compound is a halogenated quinazolinone derivative featuring a benzoic acid moiety attached to the 2-position of a 6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl core. Its molecular formula is C₁₉H₁₂Br₂N₂O₃ (molecular weight: 500.14 g/mol) with a melting point of 236–238°C (ethanol recrystallization) and a predicted pKa of 4.23, indicating moderate acidity . The quinazolinone scaffold is known for diverse pharmacological activities, including sedative and antimicrobial effects, while the benzoic acid group may contribute to solubility and ionization-dependent interactions .

Eigenschaften

CAS-Nummer |

167699-25-4 |

|---|---|

Molekularformel |

C16H10Br2N2O3 |

Molekulargewicht |

438.07 g/mol |

IUPAC-Name |

2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)benzoic acid |

InChI |

InChI=1S/C16H10Br2N2O3/c1-8-19-14-11(6-9(17)7-12(14)18)15(21)20(8)13-5-3-2-4-10(13)16(22)23/h2-7H,1H3,(H,22,23) |

InChI-Schlüssel |

NMUTYAYIELQRSR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1C3=CC=CC=C3C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Benzoxazinone Intermediate

A critical precursor is 2-methyl-6,8-dibromo-4H-benzo[d]oxazin-4-one , synthesized via cyclization of methyl 3,5-dibromoanthranilate with acetic anhydride. This reaction proceeds under reflux in ethanol, yielding the cyclic oxazinone structure (95% yield).

Reaction Scheme :

Conversion to Quinazolinone

The oxazinone intermediate undergoes nucleophilic attack by hydrazine hydrate to form the quinazolinone core. This step involves ring expansion and dehydrogenation.

Reaction Scheme :

- 2-Methyl-6,8-dibromo-4H-benzo[d]oxazin-4-one + Hydrazine hydrate → 6,8-Dibromo-2-methyl-4(3H)-quinazolinone

Key Reaction Parameters and Optimization

The success of these methods depends on precise control of reaction conditions.

Characterization and Validation

The synthesized compound is validated using spectroscopic and analytical techniques:

Spectral Data

Elemental Analysis

For C₁₆H₁₀Br₂N₂O₃ (theoretical):

Challenges and Limitations

- Steric Hindrance : Bromine atoms at 6 and 8 positions may reduce reactivity at the 3-position.

- Hydrolytic Sensitivity : Esters or amides require careful hydrolysis to avoid cleavage of the quinazolinone ring.

Comparative Analysis of Synthesis Routes

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to a hydroxyl group.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of new derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

The synthesis of benzoic acid derivatives often involves modifying the quinazolinone structure. For instance, various derivatives have been synthesized to explore their antibacterial and antifungal properties. The synthetic pathway typically includes:

- Starting Material : 4-(6,8-dibromo-2-methyl-4-oxo-(4H)-quinazolin-3-yl)-benzoic acid ethyl ester.

- Reactions : Formation of Schiff bases and cyclized products such as thiazolidinones or oxadiazoles through condensation reactions with hydrazines or other amines .

Antimicrobial Properties

Research has demonstrated that benzoic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)- exhibits significant antimicrobial activity against a range of pathogens:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus cereus.

- Gram-negative Bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungal Activity : Potent against Candida albicans and Aspergillus flavus .

The minimum inhibitory concentrations (MICs) for these activities indicate that some derivatives can inhibit bacterial growth at very low concentrations (e.g., MIC of 1.56 µg/ml against E. coli) .

Anticancer Potential

In addition to antimicrobial properties, compounds derived from benzoic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)- have shown promise in anticancer research. Studies suggest that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation and survival .

Case Study 1: Antibacterial Screening

A series of synthesized compounds based on benzoic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)- were screened for antibacterial activity using the paper disc diffusion method. Among these, one derivative exhibited exceptional potency with MIC values significantly lower than standard antibiotics . This highlights the potential for developing new antimicrobial agents from this compound.

Case Study 2: Antifungal Efficacy

Another study focused on the antifungal properties of derivatives synthesized from benzoic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-. The results indicated that certain compounds were highly effective against resistant strains of fungi, suggesting their potential use in treating fungal infections that are difficult to manage with conventional therapies .

Wirkmechanismus

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, they may inhibit enzyme activity, block receptor binding, or interfere with DNA replication.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Key Comparisons

Halogenation Effects: The target compound’s 6,8-dibromo substitution distinguishes it from non-halogenated analogues (e.g., 2-methyl-4-oxo-quinazolinone derivatives). Bromine increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration compared to non-halogenated derivatives .

Acid Functionality : The benzoic acid group (pKa ~4.23) contrasts with hydroxamic acid derivatives (e.g., acetohydroxamic acid in ), which exhibit stronger metal-chelating capabilities. This difference could steer the target compound toward ion channel modulation rather than metalloenzyme inhibition .

Conformational Similarity to Benzodiazepines: The quinazolinone scaffold shares conformational overlap with estazolam (a benzodiazepine agonist), particularly in aromatic ring alignment and proton-accepting groups (e.g., oxadiazole nitrogen). However, the benzoic acid substituent may reduce GABAergic activity compared to imidazole-containing derivatives .

Binding Affinity : Docking studies for 2-(4-methylbenzoyl)benzoic acid show lower ΔGbinding (−8.2 kcal/mol for T1R2/T1R3 receptors) compared to the target compound, suggesting bromine’s steric effects might reduce receptor compatibility .

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for similar quinazolinones, such as nucleophilic aromatic substitution (e.g., 2-chlorophenoxy benzoic acid synthesis in ) followed by esterification and bromination .

- Pharmacological Potential: While conformational similarity to benzodiazepines exists, the lack of an imidazole or oxadiazole ring (cf. ) may redirect activity toward non-CNS targets, such as antimicrobial or anti-inflammatory pathways .

Biologische Aktivität

Benzoic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)- is a complex compound that integrates the properties of benzoic acid with those of a quinazolinone derivative. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The molecular structure of benzoic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)- can be summarized as follows:

- Molecular Formula : C16H10Br2N2O3

- Molecular Weight : 438.07 g/mol

- Key Structural Features :

- A benzoic acid moiety

- A quinazolinone ring

- Dibromo substitutions at the 6 and 8 positions

- A methyl group at the 2 position of the quinazolinone ring

These structural elements are crucial for the compound's biological activity.

Biological Activities

Research has demonstrated that compounds containing quinazoline derivatives exhibit a broad spectrum of biological activities. The specific activities associated with benzoic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)- include:

-

Antimicrobial Activity :

- Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), showcasing minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL against certain strains .

-

Anticancer Activity :

- Quinazoline derivatives are known for their anticancer potential. In vitro studies have indicated that benzoic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)- can inhibit cancer cell proliferation. It has shown promising results against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with some derivatives demonstrating IC50 values in the low micromolar range .

- Antioxidant Properties :

Comparative Analysis

To better understand the unique properties of benzoic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-, a comparison with other quinazoline derivatives is useful:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4(3H)-quinazolinone | Lacks dibromo substitutions | Antimicrobial | Simpler structure |

| 6-bromoquinazoline | Single bromine substitution | Anticancer | Less potent than dibrominated variants |

| 2-methylquinazolinone | No bromine substitutions | Antimicrobial | Lacks complexity |

| Benzoic acid derivative | Dibromo and methyl modifications | Enhanced bioactivity | Increased specificity towards biological targets |

The presence of dibromination and specific methyl modifications in benzoic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)- distinguishes it from these other compounds by potentially enhancing its bioactivity and specificity towards certain biological targets .

Case Studies

Several studies have highlighted the biological activity of quinazoline derivatives similar to benzoic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-:

- Antimicrobial Screening : A study synthesized various quinazoline derivatives and evaluated their antimicrobial activity against multiple pathogens. The most potent compound exhibited MIC values significantly lower than standard antibiotics .

- Cytotoxicity Assays : In vitro cytotoxicity studies on MCF7 and A549 cell lines showed that modifications to the quinazoline scaffold could lead to enhanced anticancer activity. Compounds with similar structural features were found to inhibit cell growth effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.